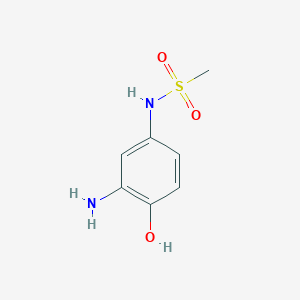
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate is an organic compound with a complex structure It features a bromine atom, a dimethyl group, a ketone, and a carbamimidothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate typically involves multiple steps. One common method starts with the bromination of 4,4-dimethyl-3-oxopentyl carbamimidothioate using N-bromosuccinimide (NBS) under radical conditions . The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Addition Reactions: The carbamimidothioate group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbamimidothioate group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-3-oxopentyl carbamimidothioate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-4,4-dimethyl-3-oxopentyl carbamimidothioate: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
5-Iodo-4,4-dimethyl-3-oxopentyl carbamimidothioate: Contains iodine, which can participate in different types of interactions compared to bromine.
Uniqueness
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
91999-12-1 |
|---|---|
Fórmula molecular |
C8H15BrN2OS |
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
(5-bromo-4,4-dimethyl-3-oxopentyl) carbamimidothioate |
InChI |
InChI=1S/C8H15BrN2OS/c1-8(2,5-9)6(12)3-4-13-7(10)11/h3-5H2,1-2H3,(H3,10,11) |
Clave InChI |
SZAARDXKUZLEKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CBr)C(=O)CCSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)

![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)





![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)

